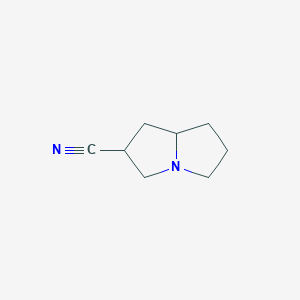
Hexahydro-1H-pyrrolizine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl potassium malonate, also known as potassium 3-ethoxy-3-oxopropanoate, is an organic compound that serves as a versatile reagent in organic synthesis. It is a white solid that is soluble in water and polar organic solvents. This compound is particularly useful in the preparation of beta-ketoesters and other derivatives due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl potassium malonate can be synthesized through the selective saponification of malonic acid diethyl ester with potassium hydroxide. The process involves adding potassium hydroxide to malonic acid diethyl ester in a molar ratio of at least 1.5. The reaction mixture is then cooled in an ice bath to precipitate the ethyl potassium malonate, which is collected by suction filtration, washed with ether, and dried under reduced pressure at room temperature .
Industrial Production Methods: Industrial production of ethyl potassium malonate follows similar principles but on a larger scale. The process ensures efficient distribution of potassium hydroxide into the malonic acid diethyl ester to achieve high yields. The product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethylkaliummaleinat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann mit Alkylhalogeniden in Gegenwart einer Base reagieren, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Hydrolyse: Saure Hydrolyse von Ethylkaliummaleinat führt zur Bildung von Malonsäure und Ethanol.
Decarboxylierung: Beim Erhitzen kann es decarboxylieren, um ein Enol zu bilden, das zu einer Carbonsäure tautomerisiert
Häufige Reagenzien und Bedingungen:
Basen: Kaliumhydroxid, Natriumhydroxid.
Säuren: Salzsäure, Schwefelsäure.
Lösungsmittel: Wasser, Methanol, Tetrahydrofuran
Hauptprodukte:
Beta-Ketoester: Werden durch Acylierungsreaktionen gebildet.
Aminoacrylate: Werden durch Reaktion mit Aryl-Nitrilen in Gegenwart von Zinkchlorid und einer katalytischen Menge an Hünigs Base hergestellt.
Wissenschaftliche Forschungsanwendungen
Ethylkaliummaleinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz bei der Synthese von Beta-Ketoestern und anderen Derivaten verwendet.
Biologie: Wirkt als kompetitiver Inhibitor des Enzyms Succinatdehydrogenase, wodurch es für Studien von Stoffwechselwegen nützlich wird.
Medizin: Dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Ethylkaliummaleinat beinhaltet seine Rolle als kompetitiver Inhibitor der Succinatdehydrogenase. Durch Bindung an die aktive Stelle des Enzyms verhindert es die Bindung des normalen Substrats Succinat und hemmt so die Enzymaktivität. Diese Hemmung beeinflusst den Zitronensäurezyklus, der für die Zellatmung von entscheidender Bedeutung ist .
Ähnliche Verbindungen:
Malonsäurediethylester: Ein anderer Ester der Malonsäure, der in ähnlichen synthetischen Anwendungen verwendet wird.
Kaliummonoethylmaleinat: Eine eng verwandte Verbindung mit ähnlicher Reaktivität.
Ethyl-tert-butylmaleinat: Wird als Zwischenprodukt in verschiedenen organischen Synthesen verwendet
Einzigartigkeit: Ethylkaliummaleinat ist aufgrund seiner Stabilität und einfachen Handhabung im Vergleich zu anderen Maleinatestern einzigartig. Seine Fähigkeit, unter milden Bedingungen Beta-Ketoester und Aminoacrylate zu bilden, macht es zu einem wertvollen Reagenz in der organischen Synthese .
Wirkmechanismus
The mechanism of action of ethyl potassium malonate involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition affects the citric acid cycle, which is crucial for cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Potassium monoethyl malonate: A closely related compound with similar reactivity.
Ethyl tert-butyl malonate: Used as an intermediate in various organic syntheses
Uniqueness: Ethyl potassium malonate is unique due to its stability and ease of handling compared to other malonate esters. Its ability to form beta-ketoesters and amino acrylates under mild conditions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
170442-01-0 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2 |
InChI-Schlüssel |
ZOGQXAHMVWWWNY-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CN2C1)C#N |
Kanonische SMILES |
C1CC2CC(CN2C1)C#N |
Synonyme |
1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



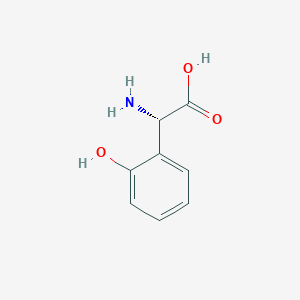
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
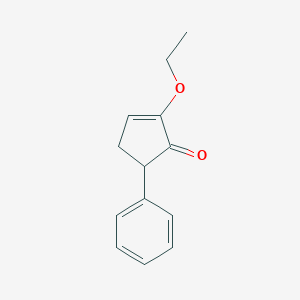
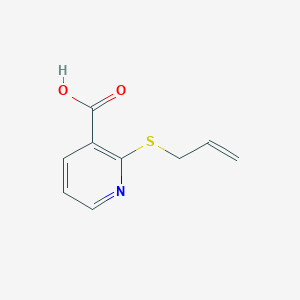

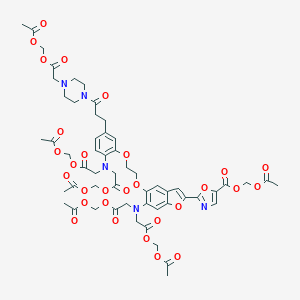
![Furo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B68843.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)



